molecular formula C14H12Cl2F6N2O4 B4291551 ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE

ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE

Cat. No.: B4291551
M. Wt: 457.1 g/mol
InChI Key: RLESNTKUEPEJFM-UHFFFAOYSA-N
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Description

Ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2,5-dichloroaniline, which is then reacted with ethyl chloroformate to form the corresponding carbamate. This intermediate is further reacted with 3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alanine under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The presence of halogen atoms and functional groups in the compound’s structure plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate
  • Ethyl N-{[(2,6-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate

Uniqueness: Ethyl N-{[(2,5-dichlorophenyl)amino]carbonyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate is unique due to the specific positioning of the dichloro and trifluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2F6N2O4/c1-2-27-10(25)13(14(20,21)22,28-6-12(17,18)19)24-11(26)23-9-5-7(15)3-4-8(9)16/h3-5H,2,6H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLESNTKUEPEJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)NC1=C(C=CC(=C1)Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE
Reactant of Route 5
ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE
Reactant of Route 6
ETHYL 2-{[(2,5-DICHLOROPHENYL)CARBAMOYL]AMINO}-3,3,3-TRIFLUORO-2-(2,2,2-TRIFLUOROETHOXY)PROPANOATE

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